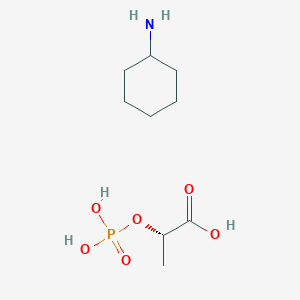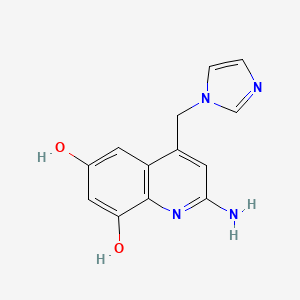
tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a tert-butyl group and a 2,5-difluoroisonicotinoyl moiety
准备方法
The synthesis of tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved by reacting diethanolamine with a suitable alkylating agent.
Introduction of the tert-butyl group: This step involves the protection of the morpholine nitrogen with a tert-butyl group using tert-butyl chloroformate.
Attachment of the 2,5-difluoroisonicotinoyl moiety: This is done through a coupling reaction, often using reagents like 2,5-difluoroisonicotinic acid and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: This compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and as a precursor in organic synthesis.
作用机制
The mechanism of action of tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl morpholine-4-carboxylate: This compound lacks the 2,5-difluoroisonicotinoyl moiety, making it less versatile in certain applications.
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H18F2N2O4 |
|---|---|
分子量 |
328.31 g/mol |
IUPAC 名称 |
tert-butyl 3-(2,5-difluoropyridine-4-carbonyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H18F2N2O4/c1-15(2,3)23-14(21)19-4-5-22-8-11(19)13(20)9-6-12(17)18-7-10(9)16/h6-7,11H,4-5,8H2,1-3H3 |
InChI 键 |
JYUUXGJZHAHPJF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)C2=CC(=NC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
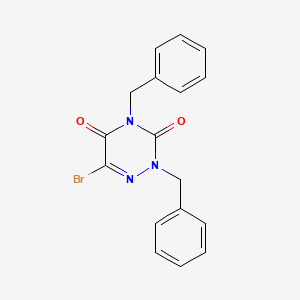
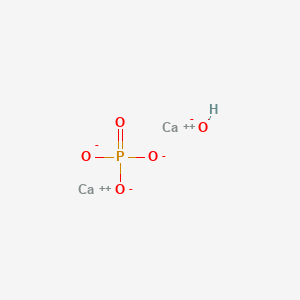
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)
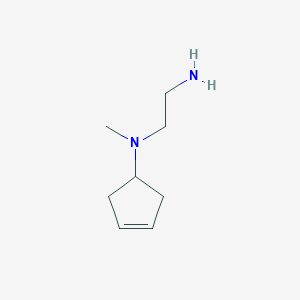

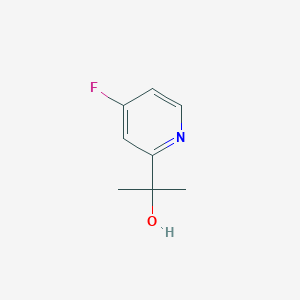
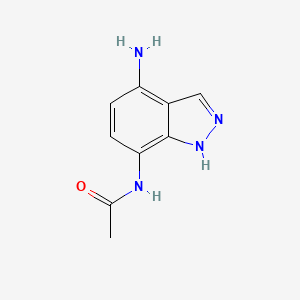
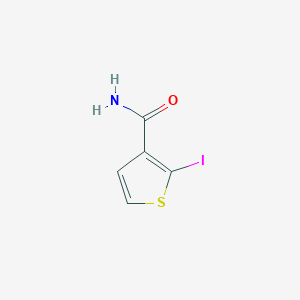
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)


